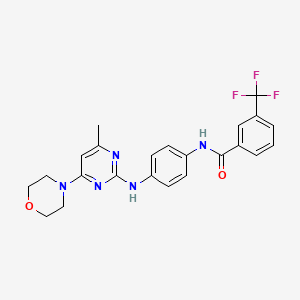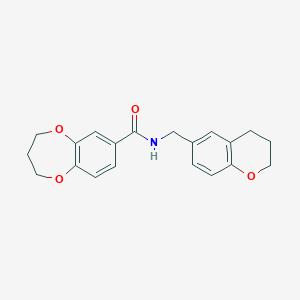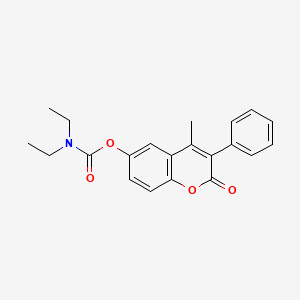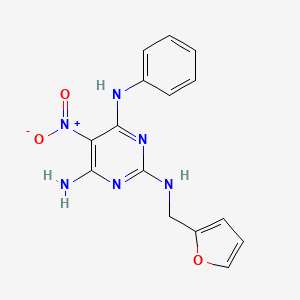![molecular formula C21H16FN3O2S B11254466 1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254466.png)
1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group, a benzothiazole moiety, and a dihydropyridine ring
準備方法
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route often includes:
Formation of the fluorophenyl intermediate:
Synthesis of the benzothiazole moiety: This can be achieved through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
Construction of the dihydropyridine ring: This step involves the Hantzsch pyridine synthesis, where β-keto esters, aldehydes, and ammonia or ammonium acetate are reacted under specific conditions.
Coupling reactions: The final step involves coupling the fluorophenyl intermediate with the benzothiazole-dihydropyridine intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
化学反応の分析
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
科学的研究の応用
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Affecting gene expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
1-[(2-FLUOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(2-CHLOROPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[(2-BROMOPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
1-[(2-IODOPHENYL)METHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: The iodine atom may impart unique characteristics to the compound, influencing its interactions and applications.
特性
分子式 |
C21H16FN3O2S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
1-[(2-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-6-8-17-18(10-13)28-21(23-17)24-20(27)15-7-9-19(26)25(12-15)11-14-4-2-3-5-16(14)22/h2-10,12H,11H2,1H3,(H,23,24,27) |
InChIキー |
YWFRRQICVAWYLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B11254384.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11254391.png)

![N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254413.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254415.png)
![3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11254423.png)

![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)

![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254444.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11254453.png)

